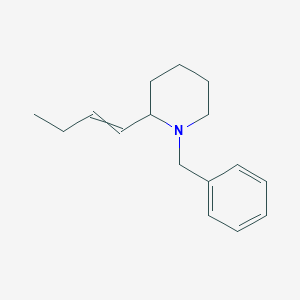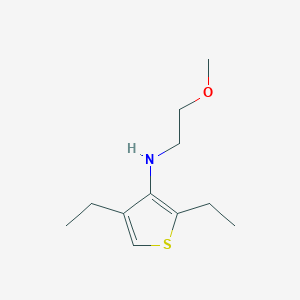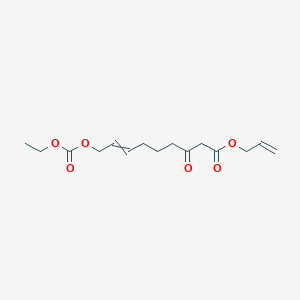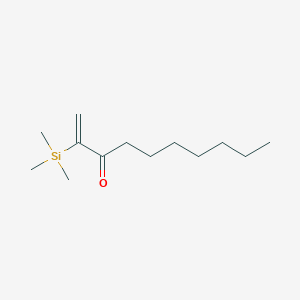![molecular formula C17H22N4O2 B14389708 N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea CAS No. 87653-40-5](/img/structure/B14389708.png)
N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a phenyl group and a pentyl chain linked to a urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Pentyl Chain Introduction: The pentyl chain can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the pyridazinone derivative.
Urea Formation: The final step involves the reaction of the substituted pyridazinone with methyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: Similar structure with a shorter alkyl chain.
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea: Similar structure with a longer alkyl chain.
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea: Similar structure with an even shorter alkyl chain.
Uniqueness
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is unique due to its specific alkyl chain length, which can influence its chemical reactivity and interaction with biological targets. The presence of the phenyl group and the pyridazinone core also contributes to its distinct properties compared to other similar compounds.
Propiedades
Número CAS |
87653-40-5 |
|---|---|
Fórmula molecular |
C17H22N4O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-methyl-3-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]urea |
InChI |
InChI=1S/C17H22N4O2/c1-18-17(23)19-12-6-3-7-13-21-16(22)11-10-15(20-21)14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3,(H2,18,19,23) |
Clave InChI |
SNHUUEGHSAQBGS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)



![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)



